Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate

Catalog No.
S15779748
CAS No.
921932-55-0
M.F
C19H17F3O3
M. Wt
350.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)...

CAS Number

921932-55-0

Product Name

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate

IUPAC Name

ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate

Molecular Formula

C19H17F3O3

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C19H17F3O3/c1-2-25-18(24)15-10-8-13(9-11-15)16(19(20,21)22)12-17(23)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3

InChI Key

SNIMOTCSHUCACH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is a synthetic organic compound with the molecular formula C19H17F3O3C_{19}H_{17}F_{3}O_{3} and a molecular weight of approximately 350.33 g/mol. The compound features a benzoate moiety and a trifluoromethyl group, which contribute to its unique chemical properties. This compound is characterized by its complex structure that includes both a phenyl group and a trifluoroacetyl functional group, making it of interest in various chemical and pharmaceutical research applications .

Typical of esters and ketones, including:

  • Hydrolysis: Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
  • Esterification: It can react with alcohols to form new esters, particularly under acidic conditions.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions due to its electron-withdrawing effects.

While specific biological activity data for ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is limited, compounds containing trifluoromethyl groups are often investigated for their potential pharmacological properties. Trifluoromethylated compounds can exhibit enhanced metabolic stability and bioactivity. Research indicates that similar compounds may possess anti-inflammatory, anti-cancer, or antimicrobial activities .

The synthesis of ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Trifluoromethyl Ketone: Starting from commercially available precursors, a trifluoromethyl ketone can be synthesized through Friedel-Crafts acylation or similar methods.
  • Esterification: The resulting ketone is then reacted with benzoic acid or its derivatives in the presence of an acid catalyst to form the desired ester.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate has potential applications in:

  • Pharmaceutical Research: Due to its unique structure and possible biological activities, it may serve as a lead compound for drug development.
  • Material Science: Its properties could be explored in developing new materials or coatings that require specific chemical resistance or stability.

Interaction studies involving ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate would typically focus on its reactivity with biological macromolecules or other small molecules. These studies can help elucidate its mechanism of action if it exhibits biological activity. Investigating its interactions with enzymes or receptors could provide insights into its pharmacological potential.

Several compounds share structural similarities with ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-Oxo-4-phenylbutanoateC12H12O3Lacks trifluoromethyl group; simpler structure
Trifluoromethyl Phenyl KetoneC13H9F3OSimilar trifluoromethyl group; different functional groups
Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylateC10H8F3NO2Contains a pyridine ring; different biological activity potential

Uniqueness

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate stands out due to the combination of the trifluoromethyl group and the benzoate moiety, which may enhance its lipophilicity and biological activity compared to simpler esters or ketones. This unique combination could lead to novel applications in medicinal chemistry and materials science .

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Exact Mass

350.11297889 g/mol

Monoisotopic Mass

350.11297889 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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